molecular formula C10H11BrFNO B13179148 3-Amino-3-(3-bromo-4-fluorophenyl)cyclobutan-1-ol

3-Amino-3-(3-bromo-4-fluorophenyl)cyclobutan-1-ol

Cat. No.: B13179148
M. Wt: 260.10 g/mol
InChI Key: XUMWOSIEJOUSCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-3-(3-bromo-4-fluorophenyl)cyclobutan-1-ol is an organic compound with the molecular formula C₁₀H₁₁BrFNO It is a cyclobutanol derivative featuring an amino group, a bromine atom, and a fluorine atom attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(3-bromo-4-fluorophenyl)cyclobutan-1-ol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(3-bromo-4-fluorophenyl)cyclobutan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of 3-Amino-3-(4-fluorophenyl)cyclobutan-1-ol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH₃).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the bromine atom can yield 3-Amino-3-(4-fluorophenyl)cyclobutan-1-ol.

Scientific Research Applications

3-Amino-3-(3-bromo-4-fluorophenyl)cyclobutan-1-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Amino-3-(3-bromo-4-fluorophenyl)cyclobutan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-3-(4-fluorophenyl)cyclobutan-1-ol: Lacks the bromine atom, which may result in different reactivity and biological activity.

    3-Amino-3-(3-chloro-4-fluorophenyl)cyclobutan-1-ol: Contains a chlorine atom instead of a bromine atom, which can affect its chemical properties and interactions.

    3-Amino-3-(3-bromo-4-methylphenyl)cyclobutan-1-ol: Contains a methyl group instead of a fluorine atom, leading to different steric and electronic effects.

Uniqueness

The presence of both bromine and fluorine atoms in 3-Amino-3-(3-bromo-4-fluorophenyl)cyclobutan-1-ol makes it unique compared to its analogs. These halogen atoms can significantly influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications .

Properties

Molecular Formula

C10H11BrFNO

Molecular Weight

260.10 g/mol

IUPAC Name

3-amino-3-(3-bromo-4-fluorophenyl)cyclobutan-1-ol

InChI

InChI=1S/C10H11BrFNO/c11-8-3-6(1-2-9(8)12)10(13)4-7(14)5-10/h1-3,7,14H,4-5,13H2

InChI Key

XUMWOSIEJOUSCK-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(C2=CC(=C(C=C2)F)Br)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.